molecular formula C19H27NO4 B1484242 Thalassotalic acid A CAS No. 1867136-48-8

Thalassotalic acid A

Cat. No. B1484242
CAS RN: 1867136-48-8
M. Wt: 333.4 g/mol
InChI Key: LCWMLAAWWWWZBR-VKAVYKQESA-N
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Description

Thalassotalic acid A (TAA) is a naturally occurring compound found in marine organisms. It is a polyunsaturated fatty acid (PUFA) with a structure similar to that of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). TAA has been studied for its potential beneficial effects on human health and its potential use in laboratory experiments.

Scientific Research Applications

Tyrosinase Inhibition

Thalassotalic acid A, derived from the marine bacterium Thalassotalea sp. PP2-459, has been identified as an inhibitor of the enzyme tyrosinase. Tyrosinase plays a critical role in melanin production, and its inhibition is a key target in treatments for hyperpigmentation and related skin conditions. Thalassotalic acid A exhibits in vitro tyrosinase inhibition, presenting potential applications in dermatology and cosmetic science. Its efficacy compares favorably with commercial tyrosinase inhibitors like kojic acid and arbutin (Deering et al., 2016).

Chemical Synthesis for Optimization

The significance of thalassotalic acid A in scientific research has led to the development of methods for its concise and modular synthesis. This progress enables the production of thalassotalic acids A-C and their analogues, facilitating further research and optimization. The synthetic analogues of thalassotalic acid have shown more potent tyrosinase inhibitory activity, indicating potential for enhanced therapeutic applications. This synthetic approach lays the groundwork for future structure-activity relationship studies, which are crucial for optimizing the molecule's efficacy and safety (Schulz et al., 2019).

Future Directions

For more details, refer to the original research articles . 🌊🔬

properties

IUPAC Name

(Z)-2-(decanoylamino)-3-(4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-14,21H,2-9H2,1H3,(H,20,22)(H,23,24)/b17-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWMLAAWWWWZBR-VKAVYKQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalassotalic acid A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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